molecular formula C13H18O3 B6357864 Methyl 2,6-dimethyl-4-(propan-2-yloxy)benzoate CAS No. 1368216-66-3

Methyl 2,6-dimethyl-4-(propan-2-yloxy)benzoate

Cat. No.: B6357864
CAS No.: 1368216-66-3
M. Wt: 222.28 g/mol
InChI Key: OKVGTHOWUVWMAR-UHFFFAOYSA-N
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Description

Methyl 2,6-dimethyl-4-(propan-2-yloxy)benzoate is an organic compound with the molecular formula C13H18O3 and a molecular weight of 222.28 g/mol . It is a derivative of benzoic acid, characterized by the presence of two methyl groups and an isopropoxy group attached to the benzene ring. This compound is commonly used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,6-dimethyl-4-(propan-2-yloxy)benzoate typically involves the esterification of 2,6-dimethyl-4-(propan-2-yloxy)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems allows for precise control of temperature, pressure, and reactant concentrations, resulting in a more efficient and scalable process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,6-dimethyl-4-(propan-2-yloxy)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2,6-dimethyl-4-(propan-2-yloxy)benzoate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of Methyl 2,6-dimethyl-4-(propan-2-yloxy)benzoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may interact with biological systems. The compound’s unique structure allows it to participate in various chemical reactions, influencing its biological and chemical activity .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2,6-dimethylbenzoate
  • Methyl 4-(propan-2-yloxy)benzoate
  • Methyl 2,6-dimethyl-4-methoxybenzoate

Uniqueness

Methyl 2,6-dimethyl-4-(propan-2-yloxy)benzoate is unique due to the presence of both methyl and isopropoxy groups on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

methyl 2,6-dimethyl-4-propan-2-yloxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3/c1-8(2)16-11-6-9(3)12(10(4)7-11)13(14)15-5/h6-8H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKVGTHOWUVWMAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C(=O)OC)C)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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